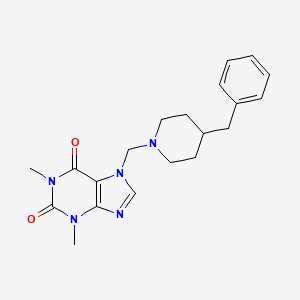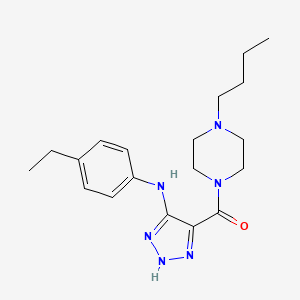![molecular formula C16H20O10 B14098136 (2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide is a derivative of ferulic acid, a well-known phenolic compound found in plant cell walls. This compound is formed through the metabolic processes in the gut and liver, where ferulic acid undergoes biotransformation to produce its glucuronide conjugate . It is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of dihydro ferulic acid. This process can be carried out using glucuronosyltransferase enzymes or chemical reagents such as uridine diphosphate glucuronic acid (UDPGA) in the presence of suitable catalysts .
Industrial Production Methods
Industrial production of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for glucuronidation. Alternatively, chemical synthesis methods can be scaled up to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, dihydro ferulic acid.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the glucuronide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate dihydro ferulic acid .
Applications De Recherche Scientifique
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide has a wide range of scientific research applications:
Mécanisme D'action
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide exerts its effects by interacting with specific molecular targets within cells. It functions as a regulator of enzymatic activity, influencing the activity of key proteins involved in cellular signaling pathways. By binding to specific receptors, it alters the conformation and activity of target proteins, affecting gene expression and cellular functions. Additionally, it may participate in the regulation of oxidative stress and inflammatory responses by inhibiting certain enzymes and modulating intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoferulic Acid: Another derivative of ferulic acid with similar antioxidant properties.
Dihydroferulic Acid: The parent compound of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide, known for its anti-inflammatory effects.
Ferulic Acid Sulfate: A sulfate conjugate of ferulic acid with distinct biological activities.
Uniqueness
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide is unique due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. This modification allows it to exert its biological effects more efficiently compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C16H20O10 |
|---|---|
Poids moléculaire |
372.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m1/s1 |
Clé InChI |
KYERCTIKYSSKPA-SSZWKKLZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCC(=O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098059.png)

![8-(3-chloro-4-methoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14098065.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)
![6-[(1R,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B14098086.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14098103.png)
![4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl](/img/structure/B14098107.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098118.png)
![7-Fluoro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098121.png)
![(2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B14098128.png)
